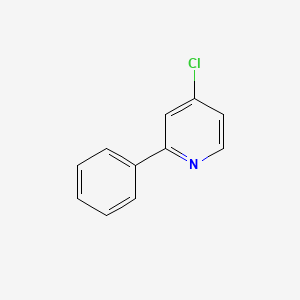

4-Chloro-2-phenylpyridine

描述

Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis

Halogenated pyridine derivatives are a cornerstone of modern organic synthesis, prized for their versatility as starting materials. benthambooks.com These compounds serve as crucial precursors in a multitude of chemical transformations, primarily in nucleophilic substitution reactions. benthambooks.com The halogen atom, being a good leaving group, facilitates the introduction of various functional groups onto the pyridine scaffold, enabling the construction of diverse and complex heterocyclic and macrocyclic compounds. benthambooks.com

The ability to selectively functionalize the pyridine ring is of paramount importance, as pyridine and its derivatives are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials. mountainscholar.orgmountainscholar.org The process of pyridine halogenation, while challenging, is critical for creating a vast array of derivatives needed for drug discovery and development. mountainscholar.orgchemrxiv.org The strategic introduction of halogens allows chemists to modulate the electronic properties and biological activity of the target molecules. Perhalopyridines, for instance, are especially important due to the synthetic difficulties of creating highly substituted pyridines from the parent molecule itself. benthambooks.com New strategies for the regioselective halogenation of pyridines, such as at the 3- or 4-position, continue to be an active area of research, highlighting the sustained importance of these intermediates in synthetic chemistry. mountainscholar.orgchemrxiv.org

Overview of Research Trajectories for 4-Chloro-2-phenylpyridine and Related Structures

Research involving this compound and its structural isomers, like 2-chloro-4-phenylpyridine (B1303126), primarily revolves around their utility as building blocks in medicinal chemistry, agrochemistry, and materials science. The phenylpyridine framework is a recognized scaffold for biologically active molecules.

In the pharmaceutical sector, phenylpyridine derivatives are investigated for a range of therapeutic applications. For example, the related isomer 2-chloro-4-phenylpyridine is explored as a lead compound for developing new agents to target inflammation and neurodegenerative diseases. smolecule.com Research has also pointed towards their role as key intermediates in the synthesis of anti-cancer and anti-inflammatory drugs. chemimpex.com Furthermore, derivatives of 2-phenylpyridine (B120327) have been incorporated into platinum(II) complexes, which are studied for their potential to monitor and interfere with the aggregation of amyloid fibrils, a process implicated in conditions like Alzheimer's disease. uiowa.edu Patents have been filed for 2-phenylpyridine-platinum(IV) precursor complexes for anti-cancer applications. patsnap.com

In the field of agrochemistry, phenylpyridines have been synthesized and tested for their herbicidal properties. researchgate.netchimia.ch Specifically, they have been designed as inhibitors of the enzyme protoporphyrinogen-IX-oxidase (Protox). researchgate.netchimia.ch These compounds show high activity against many significant broadleaf and grass weed species, making them valuable leads for new agricultural products. researchgate.net The synthesis often involves coupling reactive chloropyridines with appropriately substituted phenyl boronic acids, demonstrating the utility of chloro-substituted pyridines in accessing these complex derivatives. researchgate.net

The unique electronic and photophysical properties of phenylpyridine structures also make them relevant in materials science. Derivatives of 2-phenylpyridine have been used to create highly fluorescent metal complexes, particularly iridium(III) complexes, which are of interest for use in organic light-emitting diodes (OLEDs). patsnap.comhud.ac.uk The structural framework is also explored for creating novel polymers and coatings with enhanced durability. chemimpex.com

Scope and Academic Relevance of the Compound in Interdisciplinary Studies

The academic relevance of this compound and its analogs is underscored by its application across multiple scientific disciplines. Its role as a synthetic intermediate connects fundamental organic chemistry with applied fields, demonstrating the practical impact of synthetic methodologies.

The compound's interdisciplinary scope is evident in its contributions to:

Medicinal Chemistry and Neuropharmacology: Phenylpyridine structures serve as scaffolds for drugs targeting cancer, inflammation, and neurodegenerative disorders. smolecule.comchemimpex.com Their use in creating luminescent bioprobes for studying disease mechanisms, such as amyloid aggregation, highlights their importance in biochemical and medical research. uiowa.edu

Agricultural Science: The development of phenylpyridine-based herbicides that act as specific enzyme inhibitors showcases the molecule's relevance in creating next-generation crop protection agents. researchgate.netchimia.ch This research bridges synthetic chemistry with plant biology and agricultural technology.

Materials Science and Photonics: The incorporation of phenylpyridine ligands into organometallic complexes for OLEDs is a significant area of research. patsnap.com This application connects organic synthesis with solid-state physics and materials engineering, aiming to develop more efficient and advanced electronic and optical devices. chemimpex.comhud.ac.uk

The study of this compound and its relatives provides a platform for investigating fundamental chemical principles, such as reaction mechanisms and structure-activity relationships, while simultaneously contributing to the development of new technologies and therapies that address significant societal needs.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRWDRFLYBYSFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376506 | |

| Record name | 4-chloro-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57311-18-9 | |

| Record name | 4-Chloro-2-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57311-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Strategies for 4 Chloro 2 Phenylpyridine and Its Analogues

Classical Pyridine (B92270) Ring Formation Approaches

Traditional methods for pyridine synthesis often involve the condensation of smaller, acyclic precursors to construct the heterocyclic ring.

Hantzsch-Type Synthesis and Modifications

The Hantzsch pyridine synthesis, first reported in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.org The driving force for this aromatization step is the formation of a stable aromatic ring. wikipedia.org

Modifications to the classical Hantzsch synthesis have been developed to improve yields and expand its scope. For instance, the use of catalysts such as copper(II) triflate has been shown to efficiently promote the three-component condensation at room temperature, providing high yields of 1,4-dihydropyridines. niscpr.res.in One-pot procedures that combine the condensation and subsequent aromatization, often using oxidizing agents like ferric chloride, manganese dioxide, or potassium permanganate, have also been reported. wikipedia.org Solvent-free conditions using catalysts like Wells-Dawson heteropolyacid have also proven effective, offering an environmentally cleaner alternative. researchgate.net

While a direct synthesis of 4-chloro-2-phenylpyridine via a standard Hantzsch reaction is not commonly reported, the synthesis of analogous structures, such as 2,6-bis(4-chlorophenyl)-1,4-dihydro-3,5-di(1H-imidazol-1-yl)-4-phenylpyridine, has been achieved through a Hantzsch-type condensation. derpharmachemica.com This involves reacting a substituted aldehyde with 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone and ammonium acetate. derpharmachemica.com

Table 1: Examples of Hantzsch-Type Pyridine Synthesis

| Aldehyde | β-Ketoester/Ketone | Nitrogen Source | Catalyst/Conditions | Product | Yield (%) | Reference |

| Benzaldehyde (B42025) | Ethyl acetoacetate | Ammonium Acetate | Cu(OTf)₂, 25°C, 6h | Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | 98 | niscpr.res.in |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium Acetate | Cu(OTf)₂, 25°C | Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-chlorophenyl)pyridine-3,5-dicarboxylate | 70 | niscpr.res.in |

| Substituted aldehyde | 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone | Ammonium Acetate | Ethanol (B145695), K₂CO₃, rt | 2,6-bis(4-chlorophenyl)-1,4-dihydro-3,5-di(1H-imidazol-1-yl)-4-phenylpyridine | 60 | derpharmachemica.com |

Kröhnke Synthesis Variants

The Kröhnke pyridine synthesis provides a versatile route to highly functionalized pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate. wikipedia.org The reaction proceeds through a Michael addition followed by cyclization and aromatization. wikipedia.org This method is advantageous for its mild reaction conditions and high yields. wikipedia.org

Variations of the Kröhnke synthesis have been developed to enhance its efficiency and applicability. One-pot condensation reactions of substituted acetophenones, aldehydes, and ammonium acetate, sometimes facilitated by microwave irradiation or the use of green solvents like polyethylene (B3416737) glycol (PEG-400), have been reported for the synthesis of 2,4,6-triarylpyridines. derpharmachemica.com For example, a one-pot reaction of acetophenone, 1-phenyl-3-(4'-chlorophenyl)pyrazol-4-carboxaldehyde, and ammonium acetate in PEG-400 with solid sodium hydroxide (B78521) affords the corresponding pyridine derivative in good yield. derpharmachemica.com A TMSOTf-mediated Kröhnke synthesis using HMDS as the nitrogen source under microwave irradiation has also been developed, yielding products like 4-(4-Chlorophenyl)-2,6-diphenylpyridine. rsc.org

Table 2: Examples of Kröhnke-Type Pyridine Synthesis

| Ketone/Ylide Precursor | Aldehyde/Michael Acceptor | Nitrogen Source | Conditions | Product | Yield (%) | Reference |

| Acetophenone | 1-Phenyl-3-(4'-chlorophenyl)pyrazol-4-carboxaldehyde | Ammonium Acetate | PEG-400, NaOH | 2-(pyrazol-1-yl)-4-(4-chlorophenyl)-6-phenylpyridine derivative | Good | derpharmachemica.com |

| N-Phenacylpyridinium bromide | Chalcone (from benzaldehyde and acetophenone) | Ammonium Acetate | Acetic acid, reflux | 2,4,6-Triphenylpyridine | High | wikipedia.org |

| Acetophenone | 4-Chlorobenzaldehyde | HMDS | TMSOTf, Microwave | 4-(4-Chlorophenyl)-2,6-diphenylpyridine | 50 | rsc.org |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively used in the synthesis of biaryls and substituted heterocycles, including this compound. rsc.org

Suzuki–Miyaura Coupling for Arylation

The Suzuki–Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base, is a widely used method for arylation. beilstein-journals.orgmdpi.com It is popular due to the commercial availability and stability of many boronic acids and the generally high yields and functional group tolerance of the reaction. rsc.org

The synthesis of this compound can be achieved by coupling a dihalopyridine, such as 2,4-dichloropyridine, with phenylboronic acid. The regioselectivity of the coupling can often be controlled by the choice of catalyst and reaction conditions. For example, nickel/dppf catalyst systems have been shown to successfully couple 3- and 4-chloropyridines, while being less effective for 2-chloropyridines. rsc.org Ligand-free palladium catalysts have also been explored to improve economic efficiency and simplify purification. beilstein-journals.org

Table 3: Suzuki–Miyaura Coupling for Phenylpyridine Synthesis

| Pyridine Substrate | Boronic Acid | Catalyst | Base/Solvent | Product | Yield (%) | Reference |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 4-Hydroxybenzeneboronic acid | Pd(OAc)₂, PPh₃ | K₂CO₃ / ACN, MeOH | 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenol | - | mdpi.com |

| 3,5-Dibromo-2,4,6-trimethylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, EtOH, H₂O | 3-Bromo-5-phenyl-2,4,6-trimethylpyridine | High | beilstein-journals.org |

| 4-Chloropyridine (B1293800) | Phenylboronic acid | [NiCl(o-tol)(dppf)] | K₃PO₄ / Dioxane | 4-Phenylpyridine | - | rsc.org |

Stille and Kumada Coupling Protocols

The Stille coupling reaction utilizes an organotin reagent (organostannane) and an organic electrophile, catalyzed by palladium. wikipedia.org This method is highly versatile due to the stability of organostannanes and their compatibility with a wide range of functional groups. wikipedia.orgorganic-chemistry.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org Stille polycondensation has become a key method for creating functional polymers. wiley-vch.de

The Kumada coupling , one of the earliest transition metal-catalyzed cross-coupling reactions, pairs a Grignard reagent with an organic halide, typically using a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is economically advantageous as it uses readily available Grignard reagents. organic-chemistry.org Kumada-Tamao-Corriu reactions of various heteroaryl chlorides, including chloropyridines, have been successfully performed. rsc.org For instance, the reaction of 2-chloropyridine (B119429) with phenylmagnesium bromide in the presence of a nickel catalyst can yield 2-phenylpyridine (B120327). rsc.org

Negishi Coupling Methodologies

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The organozinc reagents can be generated in situ from the corresponding organic halides, which adds to the convenience of this method. acs.org

The Negishi coupling has been successfully applied to the synthesis of substituted pyridines. researchgate.net For example, 2-pyridylzinc reagents can be coupled with a variety of electrophiles using a palladium catalyst. researchgate.net While direct synthesis of this compound via Negishi coupling is less commonly detailed, the methodology is robust for creating C-C bonds on the pyridine ring. researchgate.net

Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Organic Electrophile | Catalyst Metal | Key Features | Reference |

| Suzuki–Miyaura | Organoboron (e.g., R-B(OH)₂) | Halide, Triflate | Palladium | Stable reagents, mild conditions, high tolerance | rsc.orgbeilstein-journals.org |

| Stille | Organotin (e.g., R-SnBu₃) | Halide, Triflate | Palladium | High functional group tolerance, stable reagents | wikipedia.orgorganic-chemistry.org |

| Kumada | Grignard (e.g., R-MgX) | Halide | Nickel, Palladium | Economical, uses readily available reagents | wikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc (e.g., R-ZnX) | Halide, Triflate | Nickel, Palladium | High functional group tolerance, couples various carbon hybridizations | wikipedia.orgorganic-chemistry.org |

Nucleophilic Substitution Reactions for Halogen Functionalization

The halogen atom in this compound is susceptible to nucleophilic substitution, providing a pathway for further functionalization of the pyridine ring. The reactivity of halopyridines towards nucleophiles is significantly influenced by the position of the halogen and the nature of the activating groups. Both 2- and 4-halopyridines are highly prone to nucleophilic substitution. thieme-connect.com

One common strategy for the functionalization of the 4-position of the pyridine ring is through the reaction of 4-chloropyridine derivatives with various nucleophiles. For instance, the reaction of 4-chloropyridine-N-oxide with Grignard reagents can yield 2-substituted pyridines, and in some cases, this method has been shown to be higher yielding than previous approaches. diva-portal.org

A method for the synthesis of 4-halogenated pyridines involves the use of phosphine (B1218219) reagents. For example, this compound can be prepared from a phosphonium (B103445) trifluoromethanesulfonate (B1224126) salt by reacting it with a chloride source like lithium chloride in dioxane at elevated temperatures. amazonaws.com This approach allows for the selective introduction of a halogen at the 4-position.

The following table summarizes a study on the synthesis of this compound using a phosphonium salt and various chloride sources.

| Entry | Halogen Source | Additive | Yield |

| 1 | LiCl (4 eq.) | - | 1% |

| 2 | NaCl (4 eq.) | - | n.d. |

| 3 | KCl (4 eq.) | - | n.d. |

| 4 | TBAC (4 eq.) | - | 1% |

| 5 | HCl (1 eq.) | - | n.d. |

| Table based on data from a study on control reactions on 2-phenylpyridine phosphonium salt. amazonaws.com n.d. = not determined. |

Furthermore, the development of methods for the selective halogenation of pyridines continues to be an active area of research. For instance, a strategy for the 4-bromination and 4-iodination of 2-phenylpyridine has been developed using triflic acid activation followed by reaction with a lithium halide. mountainscholar.org

Organometallic Reagent Chemistry in Pyridine Synthesis

Organometallic reagents play a crucial role in the synthesis of functionalized pyridines, including this compound and its analogues. These reagents, particularly those of lithium and magnesium, serve as powerful nucleophiles for the introduction of aryl and alkyl groups onto the pyridine scaffold.

Aryllithium and Grignard Reagent Applications

Aryllithium and Grignard reagents are widely employed for the synthesis of 2-phenylpyridine derivatives. A common method involves the reaction of these organometallic compounds with a pyridine or a substituted pyridine precursor. For example, 2-phenylpyridines can be synthesized through the reaction of an aryllithium with pyridine itself. iitm.ac.in

A versatile, palladium-free route for the synthesis of 4-aryl-substituted 2-phenylpyridines utilizes aryllithium reagents. rsc.orgrsc.orgworktribe.com This method starts with tert-butyl 4-oxopiperidine-1-carboxylate, which reacts with an aryllithium. rsc.orgrsc.orgworktribe.com Subsequent dehydration, deprotection, oxidation, and phenylation steps yield the desired 4-aryl-2-phenylpyridine. rsc.orgrsc.orgworktribe.com This approach has been used to synthesize ligands for iridium(III) complexes with tunable phosphorescent emission. rsc.orgworktribe.com

The following table provides examples of 4-aryl-2-phenylpyridines synthesized using this aryllithium-based methodology.

| Ligand | 4-Aryl Substituent | Yield |

| L¹H | Phenyl | - |

| L²H | 4-Methoxyphenyl | 63% |

| L³H | o-Tolyl | - |

| L⁴H | Mesityl | - |

| Table based on data from a study on the synthesis of 4-aryl-2-phenylpyridines. rsc.org |

Grignard reagents are also instrumental in pyridine synthesis. They can be added to pyridine N-oxides to produce 2-substituted pyridines. diva-portal.orgorganic-chemistry.org For instance, the reaction of phenylmagnesium chloride with 4-chloropyridine N-oxide has been shown to produce 2-phenyl-4-chloropyridine in good yield. diva-portal.org This highlights the regioselectivity that can be achieved with these reagents. The use of Grignard reagents offers a convenient alternative to other methods like Suzuki coupling for the synthesis of compounds like this compound. rsc.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridines to develop more environmentally friendly and sustainable methods. numberanalytics.comnih.govcolab.ws These approaches focus on aspects such as the use of greener solvents, catalyst-free reactions, and multicomponent reactions to improve efficiency and reduce waste. nih.govresearchgate.net

Several green strategies have been developed for pyridine synthesis, although specific examples for this compound are not extensively detailed in the provided context. General green approaches applicable to pyridine synthesis include:

Use of Greener Solvents: Ethanol and water have been explored as environmentally benign reaction media. rsc.orgrsc.org For example, a rhodium-catalyzed [2+2+2] cycloaddition of diynes and oximes has been successfully carried out in ethanol to produce pyridine derivatives in high yields. rsc.org Water-based multicomponent reactions (MCRs) have also been developed for the synthesis of hydroxy-cyanopyridines. rsc.org

Catalyst-Free and Multicomponent Reactions (MCRs): MCRs are highly atom-economical and can simplify synthetic procedures by combining multiple steps into a single operation. researchgate.netrsc.org Catalyst-free MCRs in aqueous media represent an ideal green reaction for synthesizing organic compounds, especially when the product precipitates out of the reaction medium. rsc.org

Biocatalysis: The use of enzymes as biocatalysts offers a sustainable alternative to traditional chemical synthesis methods for pyridine derivatives. numberanalytics.com

The following table summarizes some green chemistry approaches for pyridine synthesis.

| Green Approach | Description | Example | Reference |

| Green Solvent | Use of ethanol as a reaction medium for rhodium-catalyzed cycloaddition. | Synthesis of pyridine derivatives from diynes and oximes. | rsc.org |

| Aqueous MCR | Three-component condensation in an aqueous medium without a catalyst. | Synthesis of hydroxy-cyanopyridines. | rsc.org |

| Biocatalysis | Use of enzymes for the synthesis of pyridine derivatives. | General biocatalytic methods for pyridine synthesis. | numberanalytics.com |

Retrosynthetic Analysis for Complex Derivative Construction

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules, including derivatives of this compound. This approach involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.

For the construction of complex derivatives based on the this compound scaffold, the chloro and phenyl substituents serve as key functional handles for further elaboration. A retrosynthetic analysis might involve the following key disconnections:

C-C Bond Formation at the 4-position: A primary disconnection would be the bond between the pyridine ring and a more complex substituent at the 4-position. This suggests a forward synthesis involving a cross-coupling reaction, such as a Suzuki-Miyaura coupling, where this compound acts as the electrophilic partner. rsc.org

C-C Bond Formation at the 2-position: The bond between the pyridine ring and the phenyl group at the 2-position can be disconnected. This points to a synthesis involving the coupling of a 4-chloropyridine derivative with a phenyl-containing organometallic reagent, such as a Grignard or aryllithium reagent. diva-portal.orgrsc.org

Formation of the Pyridine Ring: For more complex, polysubstituted pyridines, the entire pyridine ring can be a point of disconnection. This would lead to strategies involving the construction of the heterocyclic ring from acyclic precursors, such as through condensation reactions. numberanalytics.com

A modular synthetic approach, which is inherently guided by retrosynthetic principles, has been successfully employed for the synthesis of cyclometalated ruthenium complexes. rsc.org In this strategy, this compound serves as a key intermediate. rsc.org It is first synthesized via a Suzuki reaction between 2-bromo-4-chloropyridine (B1272041) and phenylboronic acid. rsc.org This intermediate is then further functionalized at the 4-position using another Suzuki-Miyaura coupling or a Miyaura borylation to introduce carboxylic or phosphonic acid groups. rsc.org

The following table illustrates a retrosynthetic approach to a functionalized 2-phenylpyridine derivative.

| Target Molecule | Key Disconnection | Precursors | Synthetic Strategy |

| Functionalized 2-phenylpyridine | C4-substituent bond | This compound, Boronic acid derivative | Suzuki-Miyaura coupling |

| This compound | C2-phenyl bond | 2-Bromo-4-chloropyridine, Phenylboronic acid | Suzuki-Miyaura coupling |

Chemo- and Regioselective Synthesis of Substituted Pyridines

The chemo- and regioselective synthesis of substituted pyridines is a significant challenge in organic chemistry due to the potential for multiple reactive sites on the pyridine ring. The development of methods that allow for the controlled functionalization of specific positions is crucial for accessing well-defined pyridine derivatives.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound and its analogues, this is particularly relevant when multiple halogens or other reactive groups are present. For example, in a molecule containing both a chloro and a fluorosulfate (B1228806) group on a pyridine ring, Suzuki coupling can be directed to selectively react at the fluorosulfate position, leaving the chloro group intact for subsequent transformations. nih.gov This demonstrates the distinct reactivity window offered by different functional groups.

Regioselectivity deals with the control of the position of a new substituent on the pyridine ring. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, often direct nucleophilic attacks to the 2- and 4-positions. thieme-connect.com Synthetic strategies often exploit this inherent reactivity. For instance, the reaction of Grignard reagents with pyridine N-oxides typically leads to substitution at the 2-position. diva-portal.orgorganic-chemistry.org

A modular approach utilizing Suzuki-Miyaura cross-coupling and Miyaura borylation has been demonstrated for the regioselective synthesis of cyclometalated ruthenium complexes starting from this compound. rsc.org This method allows for the specific functionalization at the 4-position of the pyridine ring. rsc.org

The following table provides examples of selective reactions in pyridine synthesis.

| Reaction Type | Substrate | Reagent | Product | Selectivity | Reference |

| Suzuki Coupling | 6-Chloro-5-phenylpyridin-3-yl fluorosulfate | Phenylboronic acid | 6-Chloro-5-phenylpyridin-3-yl phenyl | Chemoselective (reacts at fluorosulfate) | nih.gov |

| Grignard Reaction | 4-Chloropyridine N-oxide | Phenylmagnesium chloride | 2-Phenyl-4-chloropyridine | Regioselective (substitutes at C2) | diva-portal.org |

| Suzuki Coupling | This compound | 4-Carboxyphenylboronic acid | 4-(4-Carboxyphenyl)-2-phenylpyridine | Regioselective (substitutes at C4) | rsc.org |

These examples underscore the importance of choosing the right combination of substrates, reagents, and reaction conditions to achieve the desired chemo- and regioselectivity in the synthesis of complex substituted pyridines.

Reactivity, Mechanistic Investigations, and Transformation Chemistry of 4 Chloro 2 Phenylpyridine

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring

The pyridine ring's electronic nature is central to understanding the reactivity of 4-Chloro-2-phenylpyridine. The nitrogen atom, being more electronegative than carbon, exerts a significant electron-withdrawing inductive effect (-I effect) on the ring. This effect reduces the electron density at the carbon atoms, making the pyridine ring generally less susceptible to electrophilic attack compared to benzene. uoanbar.edu.iq

Electrophilic Reactivity The deactivation of the pyridine ring towards electrophiles is pronounced. uoanbar.edu.iq Furthermore, in acidic conditions, the lone pair of electrons on the nitrogen atom is readily protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring towards attack by electrophilic species. uoanbar.edu.iq When electrophilic substitution does occur, it preferentially takes place at the 3- and 5-positions. Attack at the 2-, 4-, or 6-positions proceeds through a high-energy intermediate where the electron-deficient nitrogen atom bears a formal positive charge, a particularly unstable arrangement. uoanbar.edu.iq In this compound, the presence of the electron-withdrawing chlorine atom at the 4-position further deactivates the ring, while the 2-phenyl group can have a more complex influence.

Nucleophilic Reactivity Conversely, the electron-deficient nature of the pyridine ring makes it highly activated for nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. uoanbar.edu.iq The nitrogen atom can effectively stabilize the negative charge in the intermediate of a nucleophilic aromatic substitution (SNAr) reaction through resonance.

For substituted chloropyridines, the reactivity towards nucleophiles is often higher for the 4-chloro isomer than the 2-chloro isomer. This seemingly counterintuitive result can be rationalized by examining the stability of the intermediate Meisenheimer-like complexes. In the case of nucleophilic attack at the 4-position, the resulting negative charge is delocalized onto the nitrogen atom, and the intermediate is more stable as the charge is further away from the inductive effect of the chlorine atom compared to the intermediate formed from attack at the 2-position. uoanbar.edu.iq Therefore, the 4-position in this compound is a prime site for nucleophilic attack.

Role of the Chlorine Substituent in Chemical Transformations

The chlorine atom at the 4-position is not merely a static substituent; it is a versatile functional handle that plays a crucial role in a wide array of chemical transformations. Its primary function is to act as an effective leaving group in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. uoanbar.edu.iqthieme-connect.com

The activation of the C4 position by the ring nitrogen allows for the displacement of the chloride by a variety of nucleophiles. This reactivity is the foundation for synthesizing a diverse range of 2-phenylpyridine (B120327) derivatives. For example, the chlorine can be substituted by methoxy (B1213986) groups or other functional moieties. rsc.org

Transition-metal catalysis, particularly with palladium, has become a cornerstone for functionalizing this compound. The C-Cl bond is well-suited for oxidative addition to a low-valent metal center, initiating catalytic cycles. Suzuki-Miyaura cross-coupling reactions, which pair the chloropyridine with a boronic acid, are frequently employed to form new carbon-carbon bonds at the 4-position. rsc.orgmdpi.com This strategy was used to prepare derivatives like 2-phenyl-4-methoxypyridine, 2-phenyl-4-(trifluoromethyl)pyridine, and 2-phenyl-4-nitropyridine from their corresponding 2-chloropyridine (B119429) analogues and phenylboronic acid. rsc.org

The following table summarizes key transformations where the chlorine substituent is instrumental.

| Reactant | Reagents/Conditions | Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Phenylboronic acid, Pd catalyst | 2,4-Diphenylpyridine | Suzuki-Miyaura Coupling | rsc.org |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | 4-hydroxybenzeneboronic acid, Pd(OAc)₂, K₂CO₃ | 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenol | Suzuki-Miyaura Coupling | mdpi.com |

| 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenol | 5-fluoro-2-nitrobenzoic acid, Cs₂CO₃ | 5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitrobenzoic acid | Nucleophilic Aromatic Substitution | mdpi.com |

| Aminoheterocycle | Pyrylium tetrafluoroborate, MgCl₂ | Chloroheterocycle (e.g., this compound) | Deaminative Chlorination | nih.gov |

Reaction Pathways and Transition State Analysis

Understanding the detailed reaction pathways and the structure of associated transition states is critical for optimizing existing transformations and designing new ones. For this compound, the mechanisms of its most important reactions—nucleophilic aromatic substitution and cross-coupling—have been extensively studied.

The SNAr reaction pathway proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. uoanbar.edu.iq The stability of this intermediate is the rate-determining factor. The negative charge is delocalized over the aromatic system and onto the electronegative nitrogen atom. The final step is the rapid expulsion of the chloride leaving group, which restores the aromaticity of the pyridine ring.

In transition-metal-catalyzed reactions, the pathways are more complex. For instance, the catalytic cycle for a Suzuki coupling typically involves:

Oxidative Addition: The C-Cl bond of this compound adds to a low-valent palladium(0) complex to form a Pd(II) species.

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final cross-coupled product.

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating these pathways. DFT calculations can model the geometries and energies of reactants, intermediates, products, and, crucially, the transition states that connect them. rsc.org Such analyses can explain observed regioselectivity and reactivity. For example, studies on related iridium-catalyzed C-H activation/deuteration of 2-phenylpyridine have used DFT to probe the relative energies of different transition states, providing insight into the factors controlling which C-H bonds are activated. rsc.org While direct transition state analysis for many reactions of this compound is not widely published, the principles derived from studies of similar systems are applicable. scispace.comresearchgate.net

Stability and Degradation Pathways under Various Conditions

The stability of this compound is generally high under typical storage conditions, a characteristic of many aromatic heterocyclic compounds. However, under specific environmental or chemical conditions, it can undergo degradation. While specific studies on the degradation of this compound are limited, potential pathways can be inferred from its chemical structure and the known degradation mechanisms of related compounds.

Potential degradation pathways include:

Hydrolytic Dechlorination: Under certain conditions (e.g., high temperature, presence of strong nucleophiles like hydroxide), the chlorine atom can be replaced by a hydroxyl group via nucleophilic substitution to form 2-phenyl-4-hydroxypyridine.

Reductive Dechlorination: In reducing environments, such as those created by certain microbial populations or chemical reductants, the C-Cl bond can be cleaved to yield 2-phenylpyridine.

Oxidative Degradation: Strong oxidizing agents or certain biological pathways can attack the aromatic rings. A study on the biodegradation of a related compound, 4-chloro-2-aminophenol, by Burkholderia sp. showed that degradation proceeded through deamination and subsequent hydroxylation to form 4-chlorocatechol, which was then subject to ring cleavage. nih.gov A similar oxidative attack on the phenyl or pyridine ring of this compound could lead to ring-opened products.

Photodegradation: Like many aromatic compounds, this compound may be susceptible to degradation upon exposure to UV light, which can initiate radical reactions or other transformations.

The following table outlines plausible degradation scenarios for this compound.

| Condition | Potential Pathway | Likely Products | Reference/Basis |

|---|---|---|---|

| Strongly basic aqueous solution, heat | Hydrolytic Dechlorination (SNAr) | 2-Phenyl-4-hydroxypyridine, Chloride ions | General reactivity of chloropyridines |

| Reducing environment (e.g., microbial, catalytic hydrogenation) | Reductive Dechlorination | 2-Phenylpyridine | General reactivity of aryl halides |

| Strong oxidizing conditions (e.g., KMnO₄, O₃) | Oxidative Ring Cleavage | Carboxylic acids, CO₂, etc. | General aromatic degradation mdpi.com |

| Microbial action (e.g., specific bacteria) | Biotransformation (e.g., hydroxylation, ring fission) | Hydroxylated pyridines, ring-opened metabolites | Inference from biodegradation of related compounds nih.gov |

| UV radiation | Photodegradation | Complex mixture of products, potentially including 2-phenylpyridine | General photochemistry of aromatic halides |

Derivatives and Analog Synthesis for Enhanced Academic Applications

Rational Design and Synthesis of Functionalized 4-Chloro-2-phenylpyridine Derivatives

The rational design of functionalized this compound derivatives hinges on the compound's inherent chemical reactivity. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile handle for introducing a wide array of substituents. Furthermore, the pyridine (B92270) and phenyl rings can be targeted for various transformations.

Key synthetic strategies include:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen activates the chlorine atom for displacement by nucleophiles. This is the most common method for functionalizing the 4-position. A range of nucleophiles, including amines, alkoxides, and thiolates, can be used to generate diverse derivatives.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds at the 4-position. These reactions allow for the introduction of aryl, vinyl, and substituted amine moieties.

Functionalization of the Phenyl Ring: The phenyl group at the 2-position can be functionalized through electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation, typically directing substituents to the ortho- and para-positions of the phenyl ring.

Modification of the Pyridine Ring: While the 4-position is the most reactive for substitution, other positions on the pyridine ring can be modified. For instance, N-oxidation of the pyridine nitrogen can alter the electronic properties of the ring and influence the regioselectivity of subsequent reactions.

The following table outlines common synthetic transformations for functionalizing this compound.

| Reaction Type | Reagents/Conditions | Functional Group Introduced |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, ligand, base | Secondary/Tertiary Amine (-NR₂) |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group (-Ar) |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group (-C≡CR) |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl/Aryl group (-R/-Ar) |

| Nucleophilic Substitution | Sodium alkoxide (NaOR) | Ether (-OR) |

| Nucleophilic Substitution | Sodium thiolate (NaSR) | Thioether (-SR) |

Introduction of Amide and Carboxamide Moieties

The incorporation of amide and carboxamide functionalities into the this compound structure is a significant strategy for creating molecules with potential biological relevance, as the amide bond is a key feature in many pharmaceuticals. derpharmachemica.com These groups can act as hydrogen bond donors and acceptors, influencing molecular recognition and binding properties.

Synthesis of these derivatives is typically achieved through two primary pathways:

Amination followed by Acylation: The 4-chloro atom is first displaced by an amine (R-NH₂) via nucleophilic substitution or a palladium-catalyzed reaction. The resulting 4-amino-2-phenylpyridine derivative is then acylated using an acyl chloride or carboxylic acid with a coupling agent to form the desired amide.

Coupling with an Amide: A more direct approach involves the reaction of this compound with primary or secondary amides. This transformation can be challenging but may be facilitated by copper or palladium catalysts.

A convenient protocol for amide bond formation involves the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) and hydroxybenzotriazole (B1436442) (HOBt). nih.gov Novel 4-amino-2-phenylquinoline derivatives, which are structurally analogous, have been synthesized by reacting 4-chloro-2-arylquinoline compounds with amide solvents directly. researchgate.net

The table below details synthetic routes for introducing amide and carboxamide groups.

| Starting Material | Reagent(s) | Intermediate | Final Product |

| This compound | 1. R-NH₂2. R'-COCl | 4-(Alkyl/Arylamino)-2-phenylpyridine | N-(Alkyl/Aryl)-N-(2-phenylpyridin-4-yl)acetamide |

| This compound | 1. NH₃2. Carboxylic Acid, EDC, HOBt | 4-Amino-2-phenylpyridine | 2-Phenyl-4-(carboxamido)pyridine Derivative |

| 4-Carboxy-2-phenylpyridine | 1. SOCl₂2. R₂NH | 2-Phenylpyridine-4-carbonyl chloride | N,N-Disubstituted-2-phenylpyridine-4-carboxamide |

Synthesis of Pyridine-Fused Heterocyclic Systems

Pyridine-fused heterocycles are of significant interest due to their presence in numerous biologically active compounds and functional materials. ias.ac.in this compound can serve as a versatile precursor for constructing these complex polycyclic systems. The general strategy involves introducing a second reactive group onto the pyridine scaffold, which then participates in an intramolecular cyclization reaction to form a new fused ring.

For example, a cyano group can be introduced, and subsequent reactions can lead to the formation of fused systems like pyrido[2,3-d]pyrimidines. nih.gov The reactivity of a hydrazide derivative can be exploited to synthesize pyrazolo-[3,4-b]-pyridine systems. nih.govnih.gov Similarly, reaction with malononitrile (B47326) can yield 1,8-naphthyridine (B1210474) derivatives. nih.gov

These synthetic pathways allow for the creation of a diverse range of fused heterocycles with varied electronic and steric properties.

| Precursor Derivative | Cyclization Reagent | Fused Heterocyclic System |

| 4-Amino-2-phenylpyridine-3-carbonitrile | Formic Acid | Pyrido[2,3-d]pyrimidine |

| 4-Hydrazinyl-2-phenylpyridine | Acetic Acid | Pyrazolo[3,4-b]pyridine |

| 4-Amino-2-phenylpyridine | Malononitrile | 1,8-Naphthyridine |

| 4-(o-Aminophenylamino)-2-phenylpyridine | Polyphosphoric Acid | Pyridazino[4,5-b]quinoline |

Structure-Activity Relationship (SAR) Driven Design of Novel Analogues

Structure-Activity Relationship (SAR) studies are crucial for medicinal chemistry and drug design, providing insights into how specific structural features of a molecule contribute to its biological activity. mdpi.com For this compound analogues, SAR-driven design focuses on systematically modifying the scaffold to optimize a desired biological effect, such as antiproliferative or antimalarial activity. mdpi.comresearchgate.net

The core principle is to synthesize a library of related compounds where specific parts of the molecule are varied:

The 4-Position Substituent: The chlorine atom is replaced with a variety of groups to probe the effects of size, electronics, and hydrogen bonding potential. For instance, introducing hydrogen bond donors/acceptors (e.g., -NH₂, -OH, -C=O) can enhance interactions with biological targets. mdpi.com

The Phenyl Ring: Substituents can be added to the phenyl ring to explore steric and electronic effects. The position of these substituents (ortho, meta, para) is also critical.

The Pyridine Core: The nitrogen atom's position can be moved to create isomeric scaffolds (e.g., pyrimidine (B1678525) analogues), which can drastically alter activity. nih.gov

Analysis of SAR data allows researchers to build models that predict the activity of untested compounds, guiding the synthesis of more potent and selective analogues. mdpi.com

The following table presents a hypothetical SAR study based on general principles, illustrating how different substituents at the 4-position might influence biological activity.

| 4-Position Substituent (R) | Potential Effect on Activity | Rationale |

| -NH₂ | Increase | Hydrogen bond donor, can interact with target protein residues. mdpi.com |

| -OCH₃ | Variable | Can increase lipophilicity; potential steric hindrance. |

| -CF₃ | Increase | Strong electron-withdrawing group, can alter pKa and binding. |

| -COOH | Decrease | Can introduce unfavorable negative charge, reducing cell permeability. |

| -C₆H₅ (Phenyl) | Variable | May increase activity through π-π stacking but could also cause steric clash. |

Stereoselective Synthesis of Chiral Derivatives

While this compound is an achiral molecule, its derivatives can be chiral. Stereoselective synthesis, the ability to produce a specific stereoisomer, is critical since different enantiomers or diastereomers of a compound can have vastly different biological activities.

Chirality can be introduced into derivatives of this compound through several methods:

Use of Chiral Reagents: Reacting this compound with a chiral nucleophile (e.g., a chiral amine or alcohol) will result in a chiral product.

Asymmetric Catalysis: A prochiral derivative of this compound can be transformed into a chiral product using a chiral catalyst. For example, a ketone substituent could be asymmetrically reduced to a chiral alcohol.

Atropisomerism: If rotation around the bond connecting the pyridine and phenyl rings, or around a bond at a substituent, is hindered by bulky groups, stable and separable rotational isomers (atropisomers) can exist. The synthesis of axially chiral bipyridines, for instance, has been achieved through methods like oxidative homocoupling of a chiral pyridine N-oxide. rsc.orgresearchgate.net

These advanced synthetic methods provide access to enantiomerically pure compounds, which is essential for detailed pharmacological studies and the development of selective therapeutic agents.

Applications in Medicinal Chemistry and Biological Sciences Research

Anticancer Agent Development and Cytotoxicity Studies

The quest for novel anticancer agents has led researchers to explore a multitude of heterocyclic compounds, with pyridine (B92270) derivatives being a particularly promising class. Their ability to interfere with critical biological pathways in cancer cells has established them as valuable leads in oncology research.

Modulation of Protein-Protein Interactions (e.g., PD-1/PD-L1)

The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. youtube.comyoutube.com Blocking this interaction can restore the immune system's ability to recognize and attack tumor cells. youtube.com While monoclonal antibodies have been successful in targeting this pathway, there is a growing interest in developing small-molecule inhibitors. nih.govnih.gov These small molecules can offer alternative therapeutic options. nih.gov Although extensive research is underway to identify potent small-molecule inhibitors of the PD-1/PD-L1 interaction, specific studies detailing the activity of 4-Chloro-2-phenylpyridine in this context are not yet prominent. The broader class of biphenyl (B1667301) and related heterocyclic compounds, however, remains an active area of investigation for modulating this key protein-protein interaction.

Cytotoxic Effects against Cancer Cell Lines (e.g., Caco-2, HCT-116)

A key measure of a potential anticancer compound is its ability to kill or inhibit the growth of cancer cells, a property known as cytotoxicity. Studies on derivatives of this compound have demonstrated notable cytotoxic effects against various human cancer cell lines.

For instance, a series of 4,4′-(1,4-phenylene)bis(pyrimidin-2-amine) derivatives were evaluated for their anticancer activity against the human colorectal carcinoma cell line HCT-116. doaj.org One compound in this study showed significant activity. doaj.org Similarly, other research has focused on the cytotoxicity of different compound classes against HCT-116 and Caco-2 cell lines, indicating these are important models for colorectal cancer research. nih.govmdpi.com

In a study involving analogues of 4-chloro-2-aminophenol, which share the chlorophenyl moiety, significant growth inhibition was observed against a panel of cancer cell lines. The table below summarizes the percent growth inhibition (PGI) of a specific analogue against selected cell lines, demonstrating its cytotoxic potential.

| Compound Derivative | Cancer Cell Line | Percent Growth Inhibition (PGI) |

| 4-Chloro-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | HCT-116 (Colon) | 20.15 |

| 4-Chloro-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | NCI-H522 (Lung) | 20.32 |

| 4-Chloro-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | UACC-62 (Melanoma) | 21.25 |

In Vitro and In Vivo Efficacy Assessment

The evaluation of a potential anticancer drug involves both in vitro (laboratory) and in vivo (animal) studies to assess its efficacy and safety. Pyridine derivatives have been the subject of such comprehensive evaluations. ijsat.org Numerous fused pyrimidine (B1678525) compounds, for example, have demonstrated therapeutic potential in in vivo cancer models. nih.gov

Studies on phenanthridine derivatives, another class of nitrogenous heterocycles, have also progressed from synthesis and in vitro evaluation to molecular modeling to identify promising anticancer agents. nih.gov These studies often identify lead compounds that show significant activity in initial screenings, warranting further investigation in animal models. nih.gov While specific in vivo efficacy data for this compound was not detailed in the search results, the broader class of pyridine-containing compounds continues to yield promising candidates that advance to clinical trials. ijsat.org

Anti-inflammatory Research

Inflammation is a complex biological response implicated in numerous diseases. The search for new anti-inflammatory agents is a critical area of pharmaceutical research, with enzyme inhibition being a key therapeutic strategy.

Enzyme Inhibition Studies (e.g., Lipoxygenase (LOX))

Lipoxygenases (LOX) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. doi.org Inhibiting these enzymes can therefore produce an anti-inflammatory effect. doi.org A variety of plant extracts and the flavonoids they contain have been studied for their ability to inhibit lipoxygenase. researchgate.netnih.govphcogj.com Research has shown that the efficacy of flavonoids as LOX inhibitors is related to their molecular structure, including planarity and electronic characteristics. researchgate.net While compounds like baicalein have been identified as potent LOX inhibitors, and the anti-inflammatory potential of various pyridine-related structures is acknowledged, specific studies directly linking this compound to lipoxygenase inhibition are still an emerging area of investigation. doi.orgnih.gov

Antimicrobial and Antifungal Activity Studies

The rise of drug-resistant pathogens necessitates the continuous development of new antimicrobial and antifungal agents. Pyridine derivatives have been extensively investigated for their potential to combat bacterial and fungal infections. nih.govmdpi.com

Research has shown that compounds containing the pyridine ring exhibit significant activity against a range of microbes. For instance, 4-(4-chlorophenyl) pyridine, a structurally related isomer, was identified as having both antibacterial and antifungal properties when tested against Clostridium perfringens, Pseudomonas aeruginosa, and Aspergillus niger. researchgate.net Other studies have highlighted the efficacy of various pyridine derivatives against both Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus and Escherichia coli. mdpi.comnih.gov

The antifungal activity of pyridine-containing compounds is also well-documented. Derivatives have shown efficacy against human pathogenic fungi like Candida albicans and plant pathogenic fungi such as Botrytis cinerea and Colletotrichum gloeosporioides. nih.govmdpi.comnih.gov The table below summarizes the antimicrobial and antifungal activities of several pyridine derivatives.

| Compound/Derivative Class | Target Organism(s) | Observed Activity |

| 4-(4-chlorophenyl) pyridine | Clostridium perfringens, Pseudomonas aeruginosa (bacteria); Aspergillus niger (fungus) | Antimicrobial property observed researchgate.net |

| 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one | Candida albicans (fungus) | Fungicidal activity and enhancement of antimicrobial gene expression in a C. elegans model mdpi.com |

| Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives | Candida albicans, Rhodotorula sp. (fungi) | Good antifungal activity with MIC values as low as 3.9 µg/mL nih.gov |

| N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides | Various bacteria and fungi | Broad spectrum antimicrobial activity with MIC values in the range of 8-16 µg/mL ajprd.com |

Neurotropic and Neurological Disorder Research

The structural features of this compound make it and its derivatives candidates for investigation in neuropharmacology. The pyridine nucleus is a common element in many centrally acting drugs.

Acetylcholinesterase and butyrylcholinesterase are key enzymes in the regulation of cholinergic neurotransmission, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. mdpi.com While direct studies on this compound are limited, research on structurally related compounds suggests a potential for interaction with these enzymes. For instance, the neurotoxicant 1-methyl-4-phenyl-2,3-dihydropyridinium ion (MPDP+) , which possesses a phenyl-dihydropyridine core, has been found to inhibit acetylcholinesterase in a dose-dependent manner. nih.gov The study indicated a noncompetitive inhibition mechanism. nih.gov This suggests that the phenylpyridine scaffold could serve as a starting point for designing novel cholinesterase inhibitors.

Research into new anticonvulsant agents is ongoing, with a focus on developing compounds with improved efficacy and fewer side effects. Although there is no specific research available on the anticonvulsant or sedative properties of this compound, the general class of nitrogen-containing heterocyclic compounds is well-represented among antiepileptic drugs. For example, benzodiazepines, which contain a diazepine ring, are known for their anticonvulsant and sedative effects. nih.gov However, studies on adenosine analogs have also shown marked sedative and anticonvulsant activities. nih.gov Further investigation would be necessary to determine if the this compound structure possesses any activity in this area.

The development of ligands for specific neuroreceptors is a cornerstone of drug discovery for neurological and psychiatric disorders. N-arylpiperazine derivatives, for example, have been designed as ligands for dopamine D2 and D3 receptors, which are implicated in several neurological conditions. nih.gov These complex molecules often incorporate various heterocyclic and aromatic moieties to achieve high affinity and selectivity for their targets. The this compound scaffold, with its distinct electronic and steric properties, could potentially be incorporated into larger molecules designed to interact with specific neuroreceptor binding sites. However, specific research utilizing this compound as a primary scaffold for neuroreceptor ligand development is not widely reported.

Agrochemical Research and Development

The field of agrochemicals heavily relies on heterocyclic chemistry for the discovery of new herbicides, insecticides, and fungicides. The 2-phenylpyridine (B120327) scaffold is a recognized pharmacophore in this area. mdpi.com

Derivatives of 2-phenylpyridine are utilized in the synthesis of various agrochemicals. mdpi.com Research has shown that novel phenylpyridines can be synthesized from reactive 2-chloro-pyridines through Suzuki-type coupling reactions. scispace.comchimia.ch These compounds have been found to act as herbicides by inhibiting the enzyme protoporphyrinogen-IX-oxidase (Protox), a key enzyme in chlorophyll biosynthesis. chimia.ch Phenylpyridine-based herbicides have demonstrated high activity against a wide range of broadleaf and grass weed species. scispace.comchimia.ch

In addition to herbicidal activity, the 2-phenylpyridine moiety is a promising scaffold for the development of new insecticides. nih.gov A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties were synthesized and showed significant insecticidal activity against pests such as Mythimna separata. mdpi.comnih.gov For example, certain synthesized compounds exhibited 100% inhibition against this pest at a concentration of 500 mg/L. nih.gov The structure-activity relationship studies indicated that the nature and position of substituents on the phenyl and pyridine rings are crucial for their insecticidal efficacy. mdpi.com

| Derivative Class | Agrochemical Type | Target/Mechanism of Action | Key Finding | Reference |

|---|---|---|---|---|

| Phenylpyridines (from 2-chloro-pyridines) | Herbicide | Inhibition of protoporphyrinogen-IX-oxidase (Protox) | Highly active against many broadleaf and grass weeds. | scispace.comchimia.chchimia.ch |

| 2-Phenylpyridine-N-phenylbenzamides | Insecticide | Not specified | 100% inhibition against Mythimna separata at 500 mg/L for some derivatives. | nih.gov |

| α-Trifluorothioanisole derivatives with phenylpyridine | Herbicide | Not specified | >85% inhibition against broadleaf weeds like Amaranthus retroflexus at 37.5 g a.i./hm2. | mdpi.com |

Herbicidal Properties

Derivatives of 2-phenylpyridine have demonstrated significant potential as herbicides. mdpi.com Research has shown that these compounds can act as potent inhibitors of protoporphyrinogen IX oxidase (PPO), a crucial enzyme in the biosynthesis of chlorophyll in plants. researchgate.net Inhibition of PPO leads to the accumulation of phototoxic intermediates, resulting in rapid cell membrane disruption and plant death. researchgate.net

For example, a series of α-trifluoroanisole derivatives containing the phenylpyridine moiety exhibited excellent herbicidal activity against a range of broadleaf and grass weeds. proquest.com One particular compound, 7a, showed greater than 80% inhibition of Abutilon theophrasti, Amaranthus retroflexus, Eclipta prostrata, Digitaria sanguinalis, and Setaria viridis at a low application rate. proquest.com Similarly, pyrrolidinone-containing 2-phenylpyridine derivatives have been developed as novel PPO inhibitors, showing effective control of both broadleaf and grassy weeds. acs.org The herbicidal action of pyridine-based compounds like clopyralid and aminopyralid is known to disrupt plant hormone systems by blocking auxin receptors, which controls plant growth. for.se This body of research highlights the utility of the 2-phenylpyridine scaffold in designing new, effective herbicides. researchgate.netmdpi.comproquest.com

Insecticidal Activity against Agricultural Pests

The development of novel insecticides is critical to combat the growing issue of pest resistance. nih.gov The 2-phenylpyridine moiety has been identified as a promising scaffold for creating new and effective insecticides. mdpi.comnih.gov

In one study, a series of novel 2-phenylpyridine derivatives featuring N-phenylbenzamide moieties were synthesized and evaluated for their insecticidal properties. Several of these compounds demonstrated high efficacy against significant agricultural pests. mdpi.com The results showed that specific derivatives exhibited complete inhibition of the armyworm Mythimna separata at a concentration of 500 mg/L. mdpi.comnih.gov The study also tested activity against the cowpea aphid, Aphis craccivora, and the carmine spider mite, Tetranychus cinnabarinus, underscoring the potential for broad-spectrum activity. mdpi.comnih.gov The pyridine ring is a core component of neonicotinoid insecticides, which are highly effective against a wide range of sucking insects like aphids. nih.gov

| Compound Series | Target Pest | Concentration (mg/L) | Inhibition Rate (%) |

|---|---|---|---|

| 2-Phenylpyridine Derivatives (5a, 5d, 5g, 5h, 5k) | Mythimna separata (Armyworm) | 500 | 100 |

| 2-Phenylpyridine Derivatives | Aphis craccivora (Cowpea Aphid) | - | Activity Tested |

| 2-Phenylpyridine Derivatives | Tetranychus cinnabarinus (Carmine Spider Mite) | - | Activity Tested |

Fungicidal Applications

The pyridine framework is also a key component in the development of fungicides for crop protection. mdpi.com For instance, novel pyridine carboxamide derivatives have been synthesized and shown to exhibit good in vivo antifungal activity against Botrytis cinerea, a common plant pathogen. nih.gov The mechanism of action for some of these compounds involves the inhibition of succinate dehydrogenase (SDH), a vital enzyme in the mitochondrial respiratory chain of fungi. nih.govencyclopedia.pub

Furthermore, other studies have explored 2-phenylpyrimidine derivatives as antifungal agents that target the enzyme CYP51 (lanosterol 14α-demethylase), which is essential for ergosterol biosynthesis in fungi. nih.gov The disruption of this pathway compromises the integrity of the fungal cell membrane. The structural versatility of pyridine-containing compounds allows for the development of fungicides with diverse modes of action to manage fungal diseases and combat resistance. nih.govnih.gov

Investigation of Biological Targets and Mechanisms of Action

Identifying the specific biological targets and understanding the mechanism of action (MOA) are critical steps in the development of any new agrochemical or pharmaceutical. researchgate.net For pesticides derived from the phenylpyridine scaffold, several primary targets have been identified.

In herbicidal derivatives, a common target is the enzyme protoporphyrinogen IX oxidase (PPO). researchgate.netnih.gov Insecticidal compounds often act on the nervous system of insects; for instance, phenylpyrazole insecticides function by blocking GABA-gated chloride channels. wikipedia.org For fungicides, key targets include enzymes essential for fungal survival, such as succinate dehydrogenase (SDH) in the mitochondrial respiratory chain or CYP51, which is involved in cell membrane synthesis. nih.govnih.gov

The specific molecular interactions for this compound itself are a subject for further detailed investigation. The process of elucidating these mechanisms often involves a combination of biochemical assays, molecular docking studies to predict binding modes, and structure-activity relationship (SAR) analyses to understand how chemical modifications affect biological activity. nih.govcncb.ac.cn For example, molecular docking has been used to show how pyridine carboxamide derivatives can bind to the active site of SDH through hydrogen bonds and hydrophobic interactions. nih.gov

Pharmacological Profiling and Lead Optimization

Once a compound like this compound is identified as a "hit" or "lead" from initial screening, it undergoes a rigorous process of lead optimization. danaher.comresearchgate.net This phase aims to enhance the compound's desirable properties while minimizing undesirable ones. rroij.com The goal is to refine the lead molecule into a preclinical candidate with optimal potency, selectivity, and pharmacokinetic properties. danaher.comresearchgate.net

The process involves iterative cycles of designing, synthesizing, and testing new analogues. rroij.com Medicinal chemists employ strategies such as:

Structure-Activity Relationship (SAR) Studies : Systematic modification of the lead compound's structure to understand how different functional groups influence its biological activity and properties. rroij.com

Computational Modeling : Utilizing techniques like molecular docking and quantitative structure-activity relationship (QSAR) to predict the activity of new designs and guide synthetic efforts. nih.gov

ADMET Profiling : Evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds. This is crucial for ensuring the molecule can reach its target in the body or plant and is safe for use. danaher.com Properties such as metabolic stability, solubility, and cellular permeability are assessed using various in vitro and in vivo models. acs.orgmdpi.com

Through these optimization strategies, researchers can fine-tune the heterocyclic scaffold of compounds like this compound to develop highly effective and safe agrochemicals or therapeutic agents. rroij.comarabjchem.org

Coordination Chemistry and Supramolecular Assemblies Involving 4 Chloro 2 Phenylpyridine

Ligand Design and Metal Complexation with Transition Metals (e.g., Ir, Pt, Ru, Cd)

4-Chloro-2-phenylpyridine and its derivatives are effective ligands for a variety of transition metals, including iridium (Ir), platinum (Pt), ruthenium (Ru), and cadmium (Cd). wikipedia.orguniba.sklibretexts.orgchemconnections.orglumenlearning.com As a derivative of 2-phenylpyridine (B120327) (ppy), it can act as a cyclometalating ligand, forming highly stable complexes particularly with d6 metals like Ir(III) and Pt(II). nih.govrsc.org In these complexes, the ligand forms a C-N chelate with the metal center.

A notable extension of this ligand is 4'-chloro-2,2':6',2''-terpyridine (Cl-tpy), a tridentate ligand that strongly coordinates with a wide range of metal ions. sigmaaldrich.com This terpyridine derivative is a crucial building block in supramolecular chemistry. sigmaaldrich.com For instance, it readily complexes with ruthenium(III)/(II) to construct non-covalent architectures and with cadmium(II) to form coordination complexes. sigmaaldrich.comtue.nl The coordination of these ligands to metal centers like iridium is fundamental to the development of phosphorescent materials, while platinum complexes have been explored for their use in self-assembled coordination cages and emissive rhomboidal structures. rsc.orgnih.gov

Synthesis and Characterization of Organometallic Complexes

The synthesis of organometallic complexes using 2-phenylpyridine-type ligands is well-established. A common method for preparing iridium(III) complexes involves a two-step process based on the Nonoyama reaction. unife.it First, the cyclometalating ligand, such as a 2-phenylpyridine derivative, reacts with a hydrated iridium salt (e.g., IrCl₃·xH₂O) to form a chloro-bridged iridium dimer. unife.it Subsequently, this dimer is treated with an ancillary ligand to yield the final, stable monomeric complex. unife.it

Similar synthetic strategies are employed for other metals. Osmium(II) complexes, for example, have been prepared using 2-phenylpyridine derivatives as the chelating chromophores. nih.gov The characterization of these newly synthesized complexes is crucial to confirm their structure and purity. Standard analytical techniques employed for this purpose include Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and elemental analysis. rsc.orgresearchgate.net For unambiguous structural determination, single-crystal X-ray diffraction is the definitive method. rsc.orgresearchgate.netmdpi.com

Photophysical Properties of Metal Complexes (e.g., Luminescence, Electroluminescence)

Metal complexes derived from this compound and related ligands often exhibit remarkable photophysical properties, making them subjects of intense research for applications in lighting and display technologies. rsc.orgacs.orgscilit.com Iridium(III) complexes with phenylpyridine-type ligands are particularly noted for their high phosphorescence quantum yields. rsc.orgnih.govrsc.org

These complexes display strong absorption bands in the UV region, which are assigned to intraligand (π–π*) transitions, and a broader, less intense absorption band in the visible region, attributed to a metal-to-ligand charge-transfer (MLCT) transition. nih.gov Upon excitation, they can emit light of various colors, including green, orange, and red, depending on the specific substitutions on the primary and ancillary ligands. nih.govnih.gov

The electroluminescent properties of these complexes have led to their successful application as emitters in Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs). unife.itnih.govrsc.org Devices fabricated with these iridium complexes have demonstrated high efficiency and brightness. rsc.orgnih.gov For example, an OLED using a complex with a 4-trifluoromethyl-substituted phenylpyridine ligand achieved a maximum luminance efficiency of 50.8 cd A⁻¹ and a power efficiency of 29.0 lm W⁻¹. nih.gov

Applications in Catalysis (e.g., Olefin Oligomerization)

Ligands based on the 2-phenylpyridine scaffold have shown promise in the field of catalysis. While research on this compound itself is specific, studies on closely related compounds highlight the potential of this ligand class. For instance, oxovanadium(IV) microclusters incorporating 2-phenylpyridine have been investigated as precatalysts for the oligomerization of various olefins, such as allyl alcohol and 3-buten-1-ol. mdpi.com

After activation with modified methylaluminoxane (B55162) (MMAO), these catalytic systems demonstrate high activity. mdpi.com The catalytic efficiency depends on the specific olefin being oligomerized, with the 2-phenylpyridine-based system showing very high activity for allyl alcohol and 2,3-dibromo-2-propen-1-ol (B1609472) oligomerization. mdpi.com The design of transition metal complexes with (imino)pyridine ligands is a key strategy for developing efficient catalysts for transforming olefins into valuable oligomers and polymers. researchgate.net This area of research underscores the importance of the ligand's electronic and geometric structure in determining the catalytic performance. researchgate.net

Supramolecular Structures and Self-Assembly Processes

The directed assembly of molecules into larger, ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. This compound, primarily through its terpyridine derivative (4'-chloro-2,2':6',2''-terpyridine), is a fundamental building block for creating such assemblies. sigmaaldrich.comresearchgate.net The terpyridine unit provides a strong and geometrically well-defined binding site for metal ions, which act as connectors to link molecular components into larger architectures like polymers and cages. researchgate.netdocumentsdelivered.com

Host-guest chemistry involves the formation of complexes where a larger "host" molecule encloses a smaller "guest" molecule or ion. wikipedia.orgmdpi.com This binding is driven by non-covalent forces and often exhibits high selectivity. wikipedia.orgnih.gov Ligands derived from the phenylpyridine family are used to construct sophisticated host structures. For example, the self-assembly of bisbidentate quaterpyridine ligands with Ni(II) ions results in a tetrahedral, paramagnetic cage. rsc.org This cage acts as a host, capable of encapsulating various guest anions, such as triflate or tetrahalometallates, within its central cavity. rsc.org Such structures, known as inclusion compounds, confine the guest within a cavity, often leading to unique physical or chemical properties. wikipedia.org

Supramolecular polymers are long-chain structures held together by reversible, non-covalent interactions. 4'-chloro-2,2':6',2''-terpyridine is an essential synthon for the creation of these advanced materials. tue.nlresearchgate.net A common strategy involves the end-functionalization of traditional polymers, like poly(propylene oxide) or polystyrene, with terpyridine units. tue.nltue.nl This is often achieved through a nucleophilic substitution reaction where the chlorine atom on the terpyridine is displaced. tue.nlresearchgate.net

Once the polymer chains are capped with terpyridine ligands, the addition of a suitable metal ion, such as ruthenium(II), induces the self-assembly of the chains into a long, non-covalent polymer. tue.nlresearchgate.net This metal-ligand complexation is reversible, imparting stimuli-responsive properties to the material. These supramolecular polymers can exhibit interesting behaviors, such as lyotropic liquid crystalline phases, and can self-assemble in the bulk to form ordered nanostructures. documentsdelivered.com

Crystal Engineering and Solid-State Packing

The deliberate design and construction of crystalline solids, a field known as crystal engineering, relies on a comprehensive understanding of intermolecular interactions to control the formation of desired supramolecular architectures. For the compound this compound, a detailed analysis of its crystal engineering and solid-state packing remains an area of active investigation, as crystallographic data for this specific molecule is not yet publicly available in crystallographic databases.

However, by examining related structures and fundamental principles of supramolecular chemistry, we can infer the likely interactions that govern the solid-state assembly of this compound. The molecular structure, featuring a pyridine (B92270) ring, a phenyl group, and a chloro substituent, presents several potential sites for non-covalent interactions that would dictate its crystal packing.

Key intermolecular interactions expected to play a significant role in the crystal structure of this compound include:

Hydrogen Bonding: While this compound does not possess strong hydrogen bond donors, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. In the presence of suitable donor molecules (co-formers) or even weaker C-H donors from neighboring molecules, C-H···N interactions could influence the supramolecular assembly. These weaker hydrogen bonds, though less dominant than conventional hydrogen bonds, are known to be crucial in directing the packing of molecules in the solid state.

Halogen Bonding: The chlorine atom on the pyridine ring introduces the possibility of halogen bonding. The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites such as the nitrogen atom of a neighboring pyridine ring (Cl···N). This type of interaction is a powerful tool in crystal engineering for the construction of robust and predictable supramolecular synthons.

To provide a comprehensive understanding of the crystal engineering of this compound, experimental determination of its crystal structure through single-crystal X-ray diffraction is essential. Such a study would provide precise information on bond lengths, bond angles, and the specific nature of the intermolecular contacts, allowing for a detailed analysis of the packing motifs and the supramolecular architecture.

Applications in Advanced Materials Science